(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
Description
This compound is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated ketone (enone), a 4-nitrophenyl group, a piperazine linker, and a 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine core. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the p-tolyl substituent on the triazolo-pyrimidine moiety contributes steric bulk and moderate electron-donating properties.
Properties
IUPAC Name |
(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N8O3/c1-17-2-7-19(8-3-17)31-24-22(27-28-31)23(25-16-26-24)30-14-12-29(13-15-30)21(33)11-6-18-4-9-20(10-5-18)32(34)35/h2-11,16H,12-15H2,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKOWWCJUJVANM-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research data, including its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring linked to a pyrimidine core.
- A piperazine moiety , which is known for enhancing pharmacological properties.
- A nitrophenyl group that may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Coupling with piperazine derivatives.
- Introduction of the nitrophenyl group via electrophilic substitution.
Antitumor Activity
Recent studies have demonstrated that compounds containing triazole and pyrimidine structures exhibit notable antitumor effects. For instance:
- A series of triazolo-thiadiazole compounds have shown inhibition of heparanase activity, leading to reduced tumor growth in preclinical models .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and metastasis .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cell lines, suggesting potential as chemotherapeutic agents.
Study 1: Heparanase Inhibition
A study evaluated the heparanase inhibitory activity of several triazole-containing compounds. The compound was tested alongside other analogs and demonstrated significant inhibition with an IC50 value comparable to established inhibitors .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF7), with an IC50 value in the micromolar range .
Data Summary
| Compound Name | Structure Type | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|
| (Z)-3-(4-nitrophenyl)-... | Triazole-Pyrimidine | 12.5 | Heparanase Inhibition |
| Analog A | Triazole-Thiadiazole | 3.0 | Tumor Growth Inhibition |
| Analog B | Pyrimidine Derivative | 5.0 | Cytotoxicity in MCF7 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the triazolopyrimidine family, which is widely explored for kinase inhibition, anticancer, and antimicrobial applications. Key structural analogues include derivatives synthesized in pyrazolo-pyrimidine and triazolo-pyrimidine systems, as detailed in . Below is a comparative analysis:
Physicochemical and Electronic Properties
- Solubility: The target compound’s piperazine linker confers higher aqueous solubility compared to hydrazine-containing analogues (e.g., Compound 3) .
- Electronic Effects: The nitro group (-NO₂) creates a stronger electron-deficient aromatic system than the methyl group (-CH₃) in p-tolyl derivatives, affecting π-π stacking interactions in biological targets .
- Isomerization : Unlike pyrazolo-triazolo-pyrimidine derivatives (e.g., Compounds 6–9), the target compound’s triazolo[4,5-d]pyrimidine core exhibits greater tautomeric stability due to minimized steric strain .
Research Findings and Implications
Structural Stability: The (Z)-enone configuration and triazolo[4,5-d]pyrimidine core minimize isomerization risks compared to pyrazolo-triazolo-pyrimidine derivatives (e.g., Compounds 7–9) .
Drug-Likeness : The piperazine linker improves solubility and bioavailability relative to rigid analogues like Compound 3, making the target compound a promising candidate for further pharmacological studies.
Synthetic Challenges: Introducing the nitro group requires careful optimization to avoid side reactions, such as over-nitration or reduction during enone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
